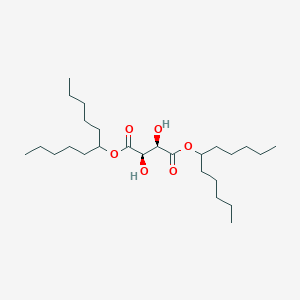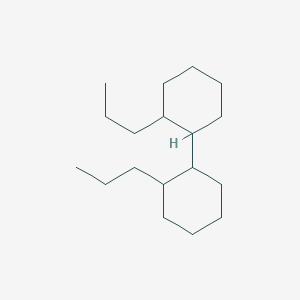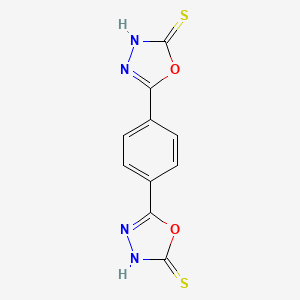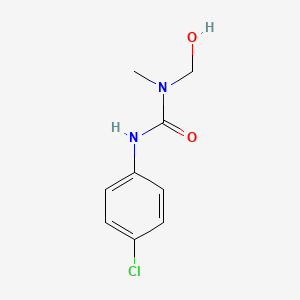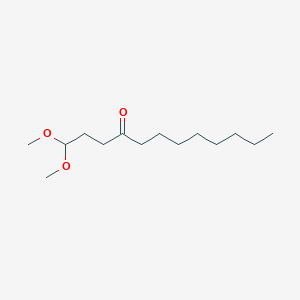
1,1-Dimethoxydodecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxydodecan-4-one, also known as dodecanal dimethyl acetal, is an organic compound with the molecular formula C14H30O2. It is a derivative of dodecanal, where the aldehyde group is replaced by two methoxy groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxydodecan-4-one can be synthesized through the acetalization of dodecanal with methanol in the presence of an acid catalyst. The reaction typically involves heating dodecanal with methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Dodecanal+2MethanolAcid Catalystthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of heterogeneous acid catalysts and controlled reaction environments can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxydodecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to dodecanal or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecanal.
Substitution: Formation of various substituted dodecanal derivatives
Aplicaciones Científicas De Investigación
1,1-Dimethoxydodecan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1-dimethoxydodecan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxyethane: A smaller analog with similar chemical properties.
1,1-Dimethoxyhexane: A medium-chain analog with comparable reactivity.
1,1-Dimethoxyoctane: Another medium-chain analog with similar applications.
Uniqueness
1,1-Dimethoxydodecan-4-one is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and hydrophobic nature make it suitable for specific applications where shorter analogs may not be effective .
Propiedades
Número CAS |
84314-26-1 |
|---|---|
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
1,1-dimethoxydodecan-4-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-13(15)11-12-14(16-2)17-3/h14H,4-12H2,1-3H3 |
Clave InChI |
CYGABENHSMMGEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)CCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


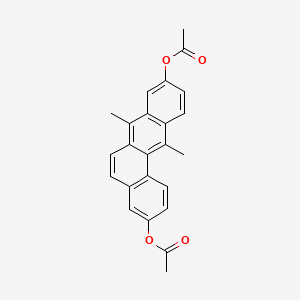
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
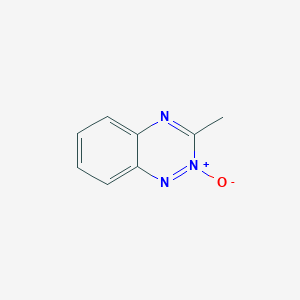
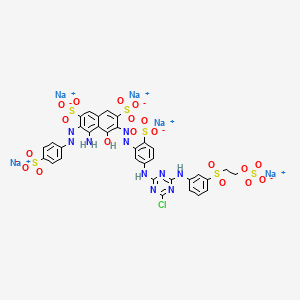
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
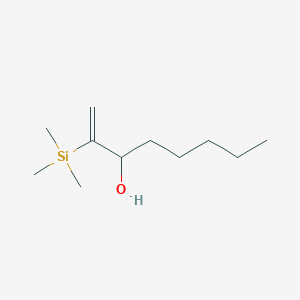
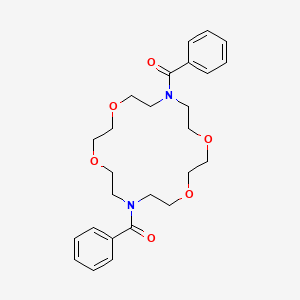
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
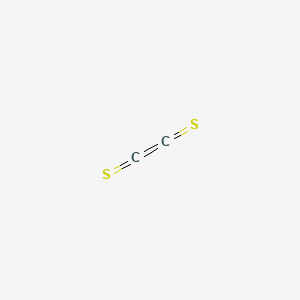
![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
